(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807588
InChI: InChI=1S/C18H18N2O/c1-18(2,15-9-5-6-10-19-15)17-20-16-13-8-4-3-7-12(13)11-14(16)21-17/h3-10,14,16H,11H2,1-2H3/t14-,16+/m0/s1
SMILES: CC(C)(C1=CC=CC=N1)C2=NC3C(O2)CC4=CC=CC=C34
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol

(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

CAS No.:

Cat. No.: VC13807588

Molecular Formula: C18H18N2O

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole -

Specification

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
IUPAC Name (3aS,8bR)-2-(2-pyridin-2-ylpropan-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C18H18N2O/c1-18(2,15-9-5-6-10-19-15)17-20-16-13-8-4-3-7-12(13)11-14(16)21-17/h3-10,14,16H,11H2,1-2H3/t14-,16+/m0/s1
Standard InChI Key PYRCJSFOOZLSMZ-GOEBONIOSA-N
Isomeric SMILES CC(C)(C1=CC=CC=N1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34
SMILES CC(C)(C1=CC=CC=N1)C2=NC3C(O2)CC4=CC=CC=C34
Canonical SMILES CC(C)(C1=CC=CC=N1)C2=NC3C(O2)CC4=CC=CC=C34

Introduction

Synthesis and Chemical Reactivity

The synthesis of such complex molecules typically involves multi-step organic reactions. Common methods might include condensation reactions, cyclization, and substitution reactions, often facilitated by catalysts to improve yields and selectivity. The reactivity of (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would be influenced by the functional groups present, including the oxazole and pyridine rings.

Potential Applications

While specific applications of (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole are not well-documented, compounds with similar structures are explored in various fields:

  • Medicinal Chemistry: Compounds with indeno[1,2-d]oxazole cores are investigated for their biological activities, including potential therapeutic effects.

  • Materials Science: The stability and unique properties of such compounds make them candidates for advanced materials development.

Related Compounds and Research Findings

Compounds structurally similar to (3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole include:

  • 2-{3aH,8H,8aH-indeno[1,2-d]13oxazol-2-yl}-6-methylpyridine: Features an indeno[1,2-d] oxazole moiety linked to a methylpyridine ring, showing potential in medicinal chemistry.

  • (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: Explored for its therapeutic effects, particularly in neurological disorders .

CompoundStructural FeaturesUnique Aspects
2-{3aH,8H,8aH-indeno[1,2-d] oxazol-2-yl}-6-methylpyridineIndeno[1,2-d] oxazole with methylpyridinePotential biological activity
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]Dimeric indeno[1,2-d]oxazole structureTherapeutic potential in neurological disorders

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